molecular formula C19H19N3O5S B2611366 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea CAS No. 946298-97-1

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea

Cat. No.: B2611366
CAS No.: 946298-97-1
M. Wt: 401.44
InChI Key: DYTIZODZWCTHQR-UHFFFAOYSA-N
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Description

1-(2H-1,3-Benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea is a synthetic chemical compound designed for research and development purposes. This molecule features a 1,3-benzodioxole group, a common structural motif in various biologically active compounds, linked to a 2-methylindole sulfonamide group via a urea bridge. Compounds containing the 1,3-benzodioxole (methylenedioxyphenyl) moiety have been investigated as potential auxin receptor agonists in plant biology research . The urea functional group is a prevalent pharmacophore in medicinal chemistry, often contributing to key molecular interactions. The presence of both benzodioxole and indole sulfonamide groups suggests potential for application in early-stage pharmacological and agrochemical discovery programs. Researchers can utilize this compound as a building block or intermediate in organic synthesis, or as a reference standard in analytical studies. This product is intended for use in controlled laboratory environments by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-12-18(14-4-2-3-5-15(14)21-12)28(24,25)9-8-20-19(23)22-13-6-7-16-17(10-13)27-11-26-16/h2-7,10,21H,8-9,11H2,1H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTIZODZWCTHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the Indole Intermediate: The indole ring is synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Sulfonylation: The indole intermediate is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Urea Formation: Finally, the benzodioxole and sulfonylated indole intermediates are coupled with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole and indole rings.

    Reduction: Reduced forms of the urea and sulfonyl groups.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and indole rings could facilitate interactions with aromatic amino acids in protein active sites, while the sulfonyl group could form hydrogen bonds or electrostatic interactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name / ID Benzodioxol Indole Substituent Urea Substituent 1 Urea Substituent 2 Sulfonyl/Tosyl Group Reference
Target Compound Yes 2-Methylindole 2H-1,3-Benzodioxol-5-yl 2-[(2-Methylindol-3-yl)sulfonyl]ethyl Sulfonyl
1-((2-Benzoil-1-tosil-1H-indol-3-il)metil)urea (8e) No 2-Benzoyl-1-tosyl (2-Benzoyl-1-tosyl-1H-indol-3-yl)methyl Tosyl
1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one Yes No Methylamino butanone No
3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea (CM871850) Yes No 5-Oxopyrrolidin-3-ylmethyl (4-Methoxyphenyl)methyl No

Key Observations:

Benzodioxol vs. The absence of benzodioxol in 8e is compensated by a tosyl-benzoyl indole, which may confer greater metabolic stability due to electron-withdrawing groups .

Sulfonyl vs. Tosyl groups (e.g., in 8e) are bulkier and may hinder steric interactions in enzyme-active sites compared to linear sulfonylethyl chains .

Urea Substituent Diversity: The target compound’s urea nitrogen is substituted with a benzodioxol group and a sulfonylethyl-indole, contrasting with CM871850’s pyrrolidinone and methoxyphenyl groups . The latter’s methoxyphenyl substituent increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Physicochemical and Pharmacological Implications

  • Solubility : The sulfonylethyl group in the target compound may improve water solubility compared to CM871850’s methoxyphenyl group .
  • Binding Affinity : The 2-methylindole moiety in the target compound could enhance hydrophobic interactions in binding pockets, unlike the electron-deficient tosyl group in 8e .
  • Metabolic Stability : Benzodioxol rings are prone to oxidative metabolism, whereas tosyl groups in 8e may resist enzymatic degradation .

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea is a synthetic derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its biological relevance. The structural formula can be represented as follows:

C18H20N2O4S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This structure includes:

  • A benzodioxole ring which contributes to its biological activity.
  • An indole sulfonamide group that enhances its interaction with biological targets.

Antidiabetic Potential

Recent studies have highlighted the potential of benzodioxole derivatives, including this compound, as α-amylase inhibitors . α-Amylase is crucial in carbohydrate metabolism, and inhibiting this enzyme can help manage blood sugar levels. For instance, related compounds have shown IC50 values ranging from 0.68 µM to 2.593 µM against α-amylase, indicating a strong inhibitory effect .

CompoundIC50 (µM)Activity
IIa0.85α-amylase Inhibitor
IIc0.68α-amylase Inhibitor
Acarbose2.593α-amylase Inhibitor

These findings suggest that the compound may possess similar antidiabetic properties, warranting further investigation.

Cytotoxicity and Anticancer Activity

The compound's efficacy against various cancer cell lines has been assessed through MTS assays. Notably, related benzodioxole derivatives demonstrated significant cytotoxic effects on cancer cells while exhibiting low toxicity towards normal cell lines . For example:

Cell LineIC50 (µM)
Cancer Line 126
Cancer Line 265
Normal Cell Line>150

This selective toxicity indicates the potential of such compounds in cancer therapy, minimizing adverse effects on healthy tissues.

The biological mechanisms underlying the activity of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl}urea may involve:

  • Inhibition of Enzymatic Activity : By targeting enzymes like α-amylase, the compound can modulate carbohydrate metabolism.
  • Induction of Apoptosis : The ability to selectively induce cell death in cancer cells suggests that it may activate apoptotic pathways.
  • Interaction with Signaling Pathways : The compound may influence insulin signaling pathways, potentially affecting glucose homeostasis and cellular proliferation .

Case Studies

In vivo studies utilizing diabetic mouse models have shown that related compounds significantly lower blood glucose levels after administration. For instance, one study reported a reduction from 252.2 mg/dL to 173.8 mg/dL in treated mice compared to controls . These results indicate promising therapeutic applications for managing diabetes and related metabolic disorders.

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